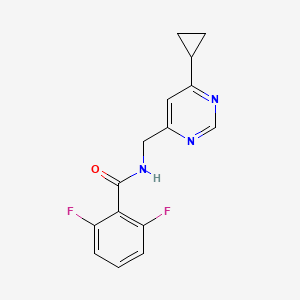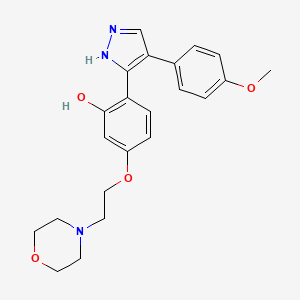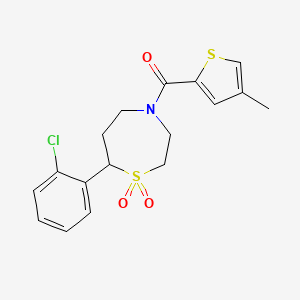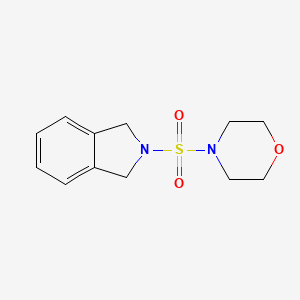
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of several enzymes and has been extensively studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride involves the inhibition of the above-mentioned enzymes. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. JNK and p38 MAPK are members of the MAPK family and play important roles in cellular stress responses. Inhibition of these enzymes by 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride leads to the suppression of various cellular processes, including cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress inflammation. Additionally, 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride in lab experiments include its potent inhibitory activity against several enzymes, its ability to induce apoptosis, and its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride. One potential direction is the development of more potent and selective inhibitors of specific enzymes, such as PKC. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential use in the treatment of neurodegenerative diseases. Finally, the potential use of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride as a tool for studying cellular processes and signaling pathways should be explored.
Métodos De Síntesis
The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride involves the reaction of 4-ethylpiperazine with 4-fluoro-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with piperidine and hydrochloric acid to form the dihydrochloride salt of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline.
Aplicaciones Científicas De Investigación
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride has been extensively studied for its various scientific research applications. This compound has been found to be a potent inhibitor of several enzymes, including protein kinase C (PKC), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK). These enzymes play important roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S.2ClH/c1-2-19-10-12-20(13-11-19)17-7-6-15(14-16(17)18)24(22,23)21-8-4-3-5-9-21;;/h6-7,14H,2-5,8-13,18H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDJVSYYBOYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2619826.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2619830.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2619831.png)

![4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid](/img/structure/B2619834.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2619835.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2619839.png)



![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2619845.png)
